MLCK inhibitor peptide 18 is a cell-permeable inhibitor of myosin light chain kinase (MLCK; IC50 = 50 nM), and displays 4000-fold selectivity over cam kinase ii and does not inhibit PKA. It prevents defects in transepithelial barrier resistance induced by bacteria or TNF-α plus IFN-γ. MLCK inhibitor peptide 18 prevents sperm chromatin-induced cortical reorganization in mouse oocytes and decreases phagocytosis of C3bi-opsonized and non-opsonized myelin by primary mouse microglia.
MLCK inhibitor peptide 18
CAS No.:
VCID: VC21543828
Molecular Formula: C60H105N23O11
Molecular Weight: 1324.6 g/mol
Purity: ≥95%
* For research use only. Not for human or veterinary use.

Description |
MLCK inhibitor peptide 18, also known as Myosin Light Chain Kinase Inhibitor Peptide 18, is a selective competitive inhibitor of myosin light chain kinase (MLCK). This peptide is designed to specifically target MLCK, displaying a high degree of selectivity over other kinases such as CaM kinase II and PKA (protein kinase A) . Its molecular formula is C60H105N23O11, with a molecular weight of approximately 1324.64 g/mol . Biological ActivityMLCK inhibitor peptide 18 is a potent inhibitor of MLCK with an IC50 of 50 nM. It exhibits 4000-fold selectivity over CaM kinase II and does not inhibit PKA, making it a valuable tool for studying MLCK-specific pathways . This peptide is cell-permeable, allowing it to effectively inhibit MLCK activity inside cells . Intestinal Barrier FunctionResearch has shown that MLCK inhibitor peptide 18 can restore barrier function in intestinal models by preventing occludin endocytosis during ischemia/reperfusion (A/R) injury. In Caco-2BBe1 cells, peptide 18 reduced the phosphorylation of myosin light chain (MLC) and decreased paracellular permeability, indicating improved barrier integrity . Ischemic Injury ModelsIn ischemic porcine ileum models, application of peptide 18 significantly improved intestinal barrier function by increasing transepithelial resistance (TER) and reducing mannitol flux, similar to non-ischemic controls . Applications in ResearchMLCK inhibitor peptide 18 is primarily used in laboratory research to study the role of MLCK in various cellular processes. Its high selectivity and cell-permeable nature make it an ideal tool for investigating MLCK-mediated pathways in diseases involving barrier dysfunction, such as intestinal disorders . Table 2: Biological Activity
Table 3: Research Applications
|
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | MLCK inhibitor peptide 18 | ||||||||||||||||
Molecular Formula | C60H105N23O11 | ||||||||||||||||
Molecular Weight | 1324.6 g/mol | ||||||||||||||||
IUPAC Name | (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide | ||||||||||||||||
Standard InChI | InChI=1S/C60H105N23O11/c61-27-5-1-13-41(49(66)86)76-51(88)45(17-10-32-74-59(69)70)79-53(90)46(18-11-33-75-60(71)72)81-57(94)48(35-37-21-25-39(85)26-22-37)83-55(92)44(16-4-8-30-64)80-56(93)47(34-36-19-23-38(84)24-20-36)82-54(91)43(15-3-7-29-63)78-52(89)42(14-2-6-28-62)77-50(87)40(65)12-9-31-73-58(67)68/h19-26,40-48,84-85H,1-18,27-35,61-65H2,(H2,66,86)(H,76,88)(H,77,87)(H,78,89)(H,79,90)(H,80,93)(H,81,94)(H,82,91)(H,83,92)(H4,67,68,73)(H4,69,70,74)(H4,71,72,75)/t40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 | ||||||||||||||||
Standard InChIKey | JPOKAKNGULMYHZ-UILVTTEASA-N | ||||||||||||||||
Isomeric SMILES | C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N)O | ||||||||||||||||
SMILES | C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N)O | ||||||||||||||||
Canonical SMILES | C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N)O | ||||||||||||||||
Appearance | Crystalline solid | ||||||||||||||||
Purity | ≥95% | ||||||||||||||||
Sequence | RKKYKYRRK-NH2 | ||||||||||||||||
Storage | -20°C | ||||||||||||||||
Synonyms | Myosin Light Chain Kinase Inhibitor Peptide 18 | ||||||||||||||||
PubChem Compound | 10102940 | ||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume